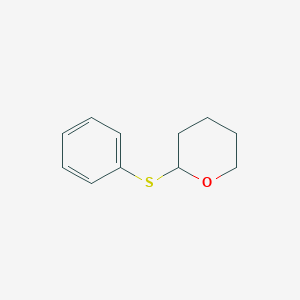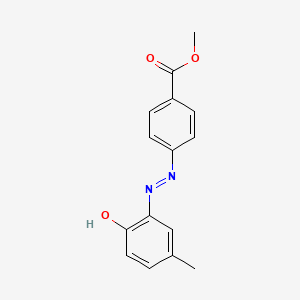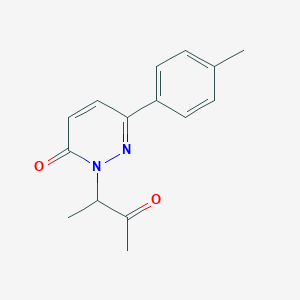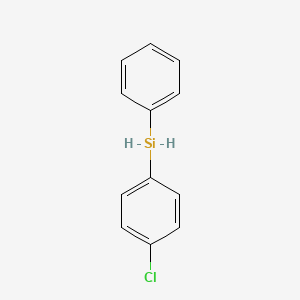
4'-Chloro-3'-nitrophthalanilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-3’-nitrophthalanilic acid is an organic compound with the molecular formula C14H9ClN2O5 It is a derivative of phthalanilic acid, characterized by the presence of a chloro group at the 4’ position and a nitro group at the 3’ position on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-nitrophthalanilic acid typically involves the nitration of 4’-Chlorophthalanilic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of 4’-Chloro-3’-nitrophthalanilic acid may involve a multi-step process starting from readily available raw materials such as chlorobenzene and phthalic anhydride. The process includes chlorination, nitration, and subsequent purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-3’-nitrophthalanilic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Reduction: 4’-Amino-3’-nitrophthalanilic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-3’-nitrophthalanilic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-nitrophthalanilic acid depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the chloro group can participate in substitution reactions, modifying the compound’s activity.
Comparison with Similar Compounds
- 4’-Chloro-3’-methylphthalanilic acid
- 4’-Chloro-3’-sulfamoylphthalanilic acid
- 4’-Fluoro-3’-nitrophthalanilic acid
Comparison: 4’-Chloro-3’-nitrophthalanilic acid is unique due to the presence of both chloro and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, such as 4’-Chloro-3’-methylphthalanilic acid, the nitro group in 4’-Chloro-3’-nitrophthalanilic acid provides additional sites for chemical modification and potential interactions with biological targets.
Properties
CAS No. |
19368-47-9 |
|---|---|
Molecular Formula |
C14H9ClN2O5 |
Molecular Weight |
320.68 g/mol |
IUPAC Name |
2-[(4-chloro-3-nitrophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-6-5-8(7-12(11)17(21)22)16-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,16,18)(H,19,20) |
InChI Key |
VAGZUCBTHOUBNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



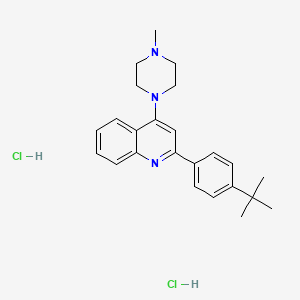

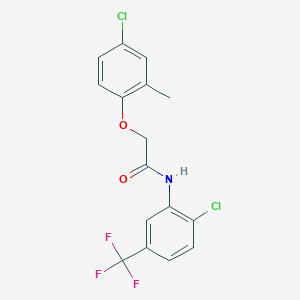

![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11946296.png)
![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)
